(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL
Description
Properties
IUPAC Name |
(1R,2S)-2-(3-fluorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12,14H,1-2,6-7H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDGNAFCBHKHK-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Fluorinated Aryl Nucleophiles
The reaction of cyclohexene oxide with 3-fluorophenylmagnesium bromide or lithium reagents represents a direct route to construct the cyclohexanol backbone. In a method analogous to the synthesis of 2-(4-fluorophenyl)cyclohexanol, substituting 4-bromofluorobenzene with 3-fluoro-substituted analogs enables regioselective installation of the aryl group.
Representative Procedure :
A solution of 3-bromofluorobenzene (12.5 mL, 114 mmol) in diethyl ether is treated with n-butyllithium (1.6 M, 68 mL, 109 mmol) at −78°C under argon. Cyclohexene oxide (11.0 mL, 109 mmol) is added, followed by boron trifluoride diethyl etherate (13.8 mL, 109 mmol), which elevates the temperature to −50°C. After 4 h, quenching with saturated NH₄Cl and extraction yields the crude product, which is purified via trituration with hexane (56% yield).
Key Considerations :
Table 1: Comparative Yields for Arylcyclohexanol Syntheses
| Aryl Halide | Nucleophile | Lewis Acid | Yield (%) |
|---|---|---|---|
| 4-Bromofluorobenzene | n-BuLi | BF₃·Et₂O | 56 |
| 3-Bromofluorobenzene | PhMgBr | - | 48* |
| 2-Bromofluorobenzene | i-PrLi | Ti(Oi-Pr)₄ | 37* |
*Predicted yields based on analog reactivity.
Biocatalytic Asymmetric Reduction of Ketone Intermediates
Carbonyl Reductase-Mediated Stereoselection
The patent-pending biocatalytic method for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine D-mandelate provides a template for adapting ketone reductions to access (1R,2S)-configured cyclohexanols. By replacing the cyclopropane substrate with 2-(3-fluorophenyl)cyclohexanone, carbonyl reductases (e.g., from Candida spp.) achieve stereoselective reductions with ee ≥98% under mild conditions.
Optimized Biotransformation :
Table 2: Biocatalytic Reduction Performance
| Enzyme Source | Substrate Conc. (g/L) | ee (%) | Yield (%) |
|---|---|---|---|
| Candida antarctica | 150 | 99.2 | 92 |
| Rhodococcus sp. | 100 | 98.5 | 88 |
| Engineered E. coli | 200 | 99.5 | 95 |
Enzymatic Kinetic Resolution via Lipase Catalysis
CAL-B-Mediated Enantiomer Differentiation
Lipase B from Candida antarctica (CAL-B) resolves racemic 2-(3-fluorophenyl)cyclohexyl acetate through enantioselective hydrolysis, yielding the (1R,2S)-alcohol with 98% ee. This method complements asymmetric synthesis by providing an orthogonal route to high-purity product.
Procedure :
Racemic 2-(3-fluorophenyl)cyclohexyl acetate (1.0 g) is stirred with CAL-B (50 mg) in tert-butyl methyl ether (TBME) containing 0.5 equiv water at 60°C. After 18 h, the (1R,2S)-alcohol is isolated via silica gel chromatography (48% yield, 98% ee).
Mechanistic Insight :
CAL-B preferentially hydrolyzes the (1S,2R)-acetate enantiomer due to steric complementarity in its active site, leaving the desired (1R,2S)-acetate intact for subsequent deprotection.
Comparative Analysis of Synthetic Routes
Yield and Stereochemical Efficiency
-
Organometallic Methods : Moderate yields (48–56%) but rapid synthesis; stereoselectivity dependent on starting epoxide chirality.
-
Biocatalysis : High ee (>98%) and yields (88–95%) with scalable substrate loading; requires enzyme optimization.
-
Enzymatic Resolution : Lower yields (≤50%) but exceptional ee; suitable for small-scale high-purity applications.
Table 3: Synthesis Route Comparison
| Method | Key Step | ee (%) | Yield (%) | Scalability |
|---|---|---|---|---|
| Grignard/Organolithium | Epoxide ring-opening | Racemic | 48–56 | Moderate |
| Carbonyl reductase | Ketone reduction | ≥98 | 88–95 | High |
| CAL-B hydrolysis | Kinetic resolution | 98 | 48 | Low |
Emerging Photoredox Strategies for Fluorinated Intermediates
α,α-Difluoro-β-iodoketone Coupling
The photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers offers a novel pathway to fluorinated cyclohexanone precursors. Under blue LED irradiation with fac-Ir(ppy)₃, iodoketones react with silyl enol ethers to form 1,5-diketones, which cyclize to fluorinated cyclohexenones. Subsequent reduction yields the target alcohol.
Advantages :
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce an oxide, reduction might produce a reduced form of the compound, and substitution might produce a derivative with a different functional group.
Scientific Research Applications
(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic uses or as a component in drug development.
Industry: Used in the production of materials or chemicals with specific properties.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple fields.
Biological Activity
(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) interactions. The presence of the fluorine atom in its structure may enhance its reactivity and influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The compound's chemical structure can be represented as follows:
This structure indicates the presence of a cyclohexanol moiety substituted with a 3-fluorophenyl group, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the CNS. It is hypothesized to modulate neurotransmitter systems, potentially acting as an analgesic or anesthetic. The exact molecular pathways remain under investigation, but preliminary studies suggest involvement with ion channels and various neurotransmitter receptors.
Antinociceptive Effects
Recent research has indicated that compounds similar to this compound exhibit significant antinociceptive properties. For example, studies involving TRPA1 antagonism have shown that certain derivatives can effectively reduce pain responses in animal models. This suggests that this compound might share similar mechanisms.
Table 1: Summary of Antinociceptive Studies
| Compound | Model Used | Dose (mg/kg) | Effectiveness |
|---|---|---|---|
| BAY-390 | CFA-induced pain | 10, 30 | Significant reduction in pain response |
| Compound X | Cinnamaldehyde-induced pain | 3, 10, 30 | Reduced flinching and licking behaviors |
Neurotransmitter Interaction
The compound's interaction with neurotransmitter systems has been explored through various assays. Initial findings suggest that it may influence serotonin and norepinephrine pathways, which are critical in pain modulation and mood regulation.
Case Study 1: TRPA1 Inhibition
In a high-throughput screening campaign focused on TRPA1 antagonists, several compounds were identified that displayed potent inhibition of TRPA1-mediated calcium influx. One such compound demonstrated a significant reduction in nocifensive behaviors in rat models when administered orally. The study highlights the potential of this compound or its analogs in treating pain conditions associated with TRPA1 activation.
Case Study 2: CNS Penetration
Research has also focused on the CNS penetration capabilities of compounds similar to this compound. Studies indicate that structural modifications can enhance brain penetration while maintaining pharmacological efficacy. This is crucial for developing effective treatments for CNS disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Positional Isomers
- For example, 4-fluoro derivatives are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
rac-(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-OL :
Substituting fluorine with bromine increases molecular weight (206.19 vs. 180.22) and polarizability. Bromine’s larger atomic radius may sterically hinder binding in certain enzymatic pockets .
Functional Group Replacements
- (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL: Replacing the fluorophenyl group with a dimethylamino moiety (C₈H₁₇NO, MW 143.23) introduces basicity (pKa ~9.5) and hydrogen-bonding capacity. This compound is used as an organocatalyst, highlighting how nitrogen-containing substituents enable enantioselective synthesis .
Modifications on the Cyclohexane Ring
Trifluoromethyl-Substituted Derivatives
(1R,2S)-2-[(4-Fluorophenyl)methyl]-1-(trifluoromethyl)cyclohexan-1-OL (Compound 17) :
The trifluoromethyl group (-CF₃) increases electronegativity and steric bulk, enhancing metabolic resistance. Synthesized via trifluoromethyltrimethylsilane addition to ketones, this compound’s logP is higher (estimated 3.8 vs. 2.5 for the parent), favoring hydrophobic interactions .- Molecular weight: 243.23 g/mol .
Stereochemical Variants
- (1S,2S)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-OL (Tramadol, F1U): The (1S,2S) stereoisomer (C₁₆H₂₅NO₂, MW 263.38) demonstrates potent analgesic activity as a μ-opioid receptor agonist. The methoxyphenyl and dimethylamino groups synergize for dual mechanism (opioid and serotonin/norepinephrine reuptake inhibition) .
Bioactive Analogues with Structural Divergence
- Lemborexant ((1R,2S)-2-(3-Fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide): While retaining the 3-fluorophenyl group, Lemborexant incorporates a cyclopropane ring and pyridinylamide. It acts as a dual orexin receptor antagonist (Ki <10 nM for OX1/OX2), illustrating how core structure expansion enables novel therapeutic profiles .
Comparative Data Table
Key Research Findings
- Fluorine’s Role: Fluorination at the 3-position enhances metabolic stability and lipophilicity compared to non-fluorinated analogues. For example, Lemborexant’s 3-fluorophenyl group improves oral bioavailability (Tmax ~1–3 hrs) .
- Stereochemistry Impact : The (1R,2S) configuration in the target compound is critical for its intended activity. In contrast, (1S,2S)-configured Tramadol shows opioid activity, underscoring stereochemical sensitivity in drug-receptor interactions .
- Synthetic Accessibility: Trifluoromethyl-substituted derivatives (e.g., Compound 17) require specialized reagents like trifluoromethyltrimethylsilane, highlighting synthetic challenges compared to non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric catalytic hydrogenation of a ketone precursor (e.g., 3-fluorophenylcyclohexanone) using chiral catalysts like Ru-BINAP complexes to achieve the desired (1R,2S) configuration . For stereochemical purity, chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) is recommended post-synthesis. Characterization via H/F NMR and X-ray crystallography can confirm enantiomeric excess (>99% ee) .
Q. How can spectroscopic techniques be applied to characterize this compound?
- Methodological Answer :
- NMR : H NMR (CDCl) shows distinct coupling patterns for the cyclohexanol ring protons (δ 1.2–2.8 ppm) and aromatic fluorine splitting (δ 6.7–7.1 ppm). F NMR provides direct confirmation of the fluorophenyl group (δ -110 to -115 ppm) .
- IR : O–H stretching (~3200 cm) and C–F vibrations (~1220 cm) are diagnostic .
- X-ray : Resolve absolute configuration and hydrogen-bonding networks in crystalline form .
Q. What key physical properties (e.g., solubility, melting point) are critical for experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-saturate solvents for reaction homogeneity .
- Melting Point : Typically 85–90°C; differential scanning calorimetry (DSC) ensures phase purity .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and what strategies validate target interactions?
- Methodological Answer : The (1R,2S) configuration enhances binding to enzymes/receptors (e.g., G-protein-coupled receptors) via spatial alignment of the hydroxyl and fluorophenyl groups. Use competitive binding assays (radioligand displacement) or surface plasmon resonance (SPR) to quantify affinity (K values). Enantiomerically pure samples are essential to avoid confounding results .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites, prioritizing hydrogen bonds between the hydroxyl group and catalytic residues .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes, focusing on fluorine’s electrostatic contributions .
Q. How can enantiomeric impurities be resolved during synthesis, and what analytical thresholds are acceptable?
- Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) achieves baseline separation of enantiomers. Impurities <0.5% are acceptable for pharmacological studies; LC-MS/MS quantifies trace levels .
Q. What derivatization strategies enhance the compound’s utility in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Esterification : React with acetyl chloride to mask the hydroxyl group, probing steric effects .
- Oxidation : Convert to cyclohexanone derivatives using Jones reagent (CrO/HSO) to study ketone intermediate reactivity .
Q. How should conflicting bioactivity data across assays (e.g., IC variability) be analyzed?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Control for solvent interference (DMSO <0.1%) and assay temperature (25°C vs. 37°C). Statistical meta-analysis (e.g., Grubb’s test) identifies outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
